molecular formula C11H15NO B12218054 (2-(3-Methoxyphenyl)cyclopropyl)methanamine

(2-(3-Methoxyphenyl)cyclopropyl)methanamine

Cat. No.: B12218054
M. Wt: 177.24 g/mol
InChI Key: AJKHCYJJCNCJBK-UHFFFAOYSA-N
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Description

(2-(3-Methoxyphenyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxyphenylacetonitrile with a cyclopropyl Grignard reagent, followed by hydrolysis and reduction to yield the desired amine .

Industrial Production Methods

Industrial production methods for (2-(3-Methoxyphenyl)cyclopropyl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or hydrazones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

(2-(3-Methoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Methoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[2-(3-methoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3

InChI Key

AJKHCYJJCNCJBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CN

Origin of Product

United States

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